N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a synthetic small molecule featuring a brominated indole core linked via an ethyl group to a propanamide chain terminating in a 3,5-dimethyl-1,2-oxazole heterocycle.
Properties
Molecular Formula |
C18H20BrN3O2 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C18H20BrN3O2/c1-12-16(13(2)24-21-12)5-6-18(23)20-8-10-22-9-7-14-3-4-15(19)11-17(14)22/h3-4,7,9,11H,5-6,8,10H2,1-2H3,(H,20,23) |
InChI Key |
PMBBDURYDDOXDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCCN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Indole
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| NBS (1.1 equiv) | DMF | 0–5°C | 85% |
N-Alkylation to Form Ethylamine Derivative
The 6-bromoindole is alkylated with 2-bromoethylamine hydrobromide using a Mitsunobu reaction. Employing triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), the reaction proceeds at room temperature for 12 hours. The product, 1-(2-aminoethyl)-6-bromo-1H-indole , is purified via recrystallization from ethanol/water (70% yield).
Synthesis of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide
Oxazole Ring Formation
The 3,5-dimethyloxazole core is synthesized via the Robinson-Gabriel cyclization . A diketone precursor, 3-oxopentanedioic acid , reacts with hydroxylamine hydrochloride in acetic acid under reflux. The intermediate oxazoline is dehydrated using phosphorus oxychloride (POCl₃) to yield 3,5-dimethyloxazole-4-carboxylic acid (75% yield).
Propanamide Functionalization
The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM). Subsequent reaction with propylamine in the presence of triethylamine (Et₃N) affords 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide (82% yield).
Coupling of Intermediates via Amide Bond Formation
The final step involves coupling the indole ethylamine and oxazole propanamide segments. 1-(2-Aminoethyl)-6-bromo-1H-indole is reacted with 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl chloride in anhydrous DCM using N,N-diisopropylethylamine (DIPEA) as a base. The reaction is stirred at 0°C for 2 hours, followed by room temperature for 12 hours. The crude product is purified via flash chromatography (silica gel, chloroform/methanol 9:1) to yield the title compound (68% yield).
Optimized Coupling Conditions
| Parameter | Value |
|---|---|
| Coupling Agent | Propanoyl chloride |
| Base | DIPEA (3 equiv) |
| Solvent | DCM |
| Temperature | 0°C → RT |
| Reaction Time | 14 hours |
Purification and Analytical Characterization
Crystallization and Isolation
The final compound is crystallized from a mixture of ethyl acetate and hexane (1:3). Seeding with pre-formed crystals (as described in patent literature) enhances crystal uniformity. The isolated product exhibits a melting point of 168–170°C.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, indole H), 7.45 (d, J = 8.4 Hz, 1H), 7.12 (d, J = 8.4 Hz, 1H), 6.55 (s, 1H), 3.75 (t, J = 6.0 Hz, 2H), 3.45 (t, J = 6.0 Hz, 2H), 2.95 (t, J = 7.2 Hz, 2H), 2.65 (t, J = 7.2 Hz, 2H), 2.40 (s, 6H, oxazole-CH₃).
-
MS (ESI+) : m/z 444.1 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of indole-2,3-diones.
Reduction: The compound can be reduced at the oxazole ring to form dihydro-oxazole derivatives.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Research indicates that compounds with indole and oxazole functionalities exhibit significant anticancer properties. N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide has been studied for its potential in targeting various cancer cell lines.
Case Study: Anticancer Activity
In a study published in ACS Omega, a related compound demonstrated percent growth inhibition (PGI) against multiple cancer cell lines including OVCAR-8 and NCI-H40, with PGIs of 85.26% and 75.99%, respectively . This suggests that similar compounds may exhibit comparable efficacy in anticancer applications.
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3,5-dimethylisoxazolyl)acetamide | SNB-19 | 86.61 |
| N-Aryl Oxadiazol Derivative | OVCAR-8 | 85.26 |
| N-Aryl Oxadiazol Derivative | NCI-H40 | 75.99 |
Antimicrobial Applications
The compound's structure suggests potential antimicrobial properties due to the presence of both the indole and oxazole rings. The combination may enhance its ability to interact with microbial targets.
Case Study: Antimicrobial Activity
A study focusing on similar compounds evaluated their antimicrobial activity against various bacterial strains using the turbidimetric method. Compounds with analogous structures showed promising results against both Gram-positive and Gram-negative bacteria . This indicates that this compound may also possess significant antimicrobial activity.
Table 3: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| N-(4-bromophenyl)-thiazol derivatives | Gram-positive bacteria | High |
| Indole-based derivatives | Gram-negative bacteria | Moderate |
Neuroprotective Applications
The neuroprotective potential of compounds featuring indole structures has been explored in various studies. The ability of these compounds to interact with neurotransmitter systems may provide therapeutic benefits in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide would depend on its specific biological target. Generally, indole derivatives interact with various enzymes and receptors in the body, often inhibiting their activity. The oxazole ring can enhance binding affinity and specificity to these targets. The exact molecular pathways would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
Indole Derivatives :
The 6-bromoindole moiety in the target compound is structurally analogous to brominated indoles in pyrazole-sulfonamide hybrids (e.g., 4-(4-bromo-3-(4-chlorophenyl)-5-(6,6-dimethylindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide) . Both feature halogenated indoles, but the target compound lacks a sulfonamide group, which may reduce solubility compared to sulfonamide-containing analogs.- Oxazole Derivatives: The 3,5-dimethyl-1,2-oxazol-4-yl group is shared with histone acetyltransferase inhibitors (e.g., compounds targeting p300/CBP) .
Functional Group Variations
- Linker Groups :
The ethyl-propanamide linker in the target compound contrasts with sulfonamide (e.g., ) or oxadiazole-thioacetamide linkers (e.g., N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides) . Propanamide linkers may offer flexibility but lack the hydrogen-bonding capacity of sulfonamides.
Physicochemical Properties
Biological Activity
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide, a compound with the CAS number 1401540-84-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 362.22 g/mol. The presence of both indole and oxazole moieties suggests a complex interaction profile that may contribute to its biological effects.
| Property | Value |
|---|---|
| CAS Number | 1401540-84-8 |
| Molecular Formula | C16H16BrN3O2 |
| Molecular Weight | 362.22 g/mol |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing indole and oxazole structures. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
-
Cytotoxicity Studies :
- In vitro studies demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values ranged from 0.12 µM to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through the activation of p53 signaling pathways and caspase-3 cleavage .
-
Mechanisms of Action :
- Molecular docking studies suggest that the compound interacts favorably with estrogen receptors, mimicking the action of Tamoxifen, a well-known anticancer agent. The hydrophobic interactions between the compound's aromatic rings and receptor amino acids enhance its binding affinity .
- The introduction of electron-withdrawing groups (EWGs) in the structure has been shown to increase antitumor activity, suggesting that further modifications could enhance efficacy .
Study 1: In Vivo Evaluation
A recent study evaluated the in vivo effects of this compound using xenograft models. Results indicated a significant reduction in tumor size compared to control groups treated with saline. The study concluded that the compound exhibits promising antitumor activity and warrants further investigation into its pharmacokinetics and toxicity profiles.
Study 2: Comparative Analysis
Comparative studies with other indole derivatives showed that this compound outperformed several analogs in terms of cytotoxicity against multiple cancer cell lines. Notably, it exhibited lower toxicity towards normal cells at therapeutic concentrations, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a brominated indole derivative with a functionalized oxazole-propanamide precursor. Key steps include:
- Indole Activation : Bromination at the 6-position of indole using N-bromosuccinimide (NBS) under controlled pH (e.g., acetic acid) .
- Amide Coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the indole-ethylamine intermediate to the oxazole-propanamide moiety. Solvent choice (DMF or THF) and temperature (0–25°C) critically influence yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromo-indole C6, oxazole methyl groups) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment and mass verification .
- X-ray Crystallography : To resolve bond angles and dihedral angles between the indole and oxazole moieties, if single crystals are obtainable .
Q. How can researchers hypothesize biological targets based on the compound’s structural features?
- Methodological Answer :
- Motif Analysis : The 6-bromoindole group is associated with kinase inhibition (e.g., JAK/STAT pathways), while the 3,5-dimethyloxazole may enhance metabolic stability .
- Docking Studies : Use software like AutoDock Vina to screen against protein databases (e.g., PDB) focusing on ATP-binding pockets or allosteric sites .
Advanced Research Questions
Q. How can contradictory data on synthetic yields be resolved when varying catalysts or solvents?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., solvent polarity, catalyst loading). For example, NaH in DMF (35°C, 8h) may favor higher yields (>70%) vs. weaker bases .
- Mechanistic Studies : Use in-situ FTIR or LC-MS to monitor intermediate formation and identify rate-limiting steps .
Q. What strategies are recommended to improve the compound’s stability under physiological conditions?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the propanamide chain to enhance solubility and reduce premature degradation .
- Excipient Screening : Co-formulate with cyclodextrins or lipid nanoparticles to protect the oxazole ring from oxidative metabolism .
Q. How can structure-activity relationship (SAR) studies be structured to optimize bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify the bromoindole’s substituents (e.g., Cl, CF₃) or oxazole’s methyl groups. Compare IC₅₀ values in cellular assays .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (oxazole) and hydrophobic regions (bromoindole) .
Data Analysis and Application Questions
Q. What computational tools are suitable for predicting the compound’s reactivity in novel reactions?
- Methodological Answer :
- DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis set to model electrophilic aromatic substitution at the indole C6 position .
- Retrosynthetic Software : Synthia (formerly Chematica) to propose alternative routes using available building blocks .
Q. How can researchers validate conflicting reports on the compound’s solubility profile?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
